molecular formula C17H18N2O5 B13181580 5-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid

5-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid

Cat. No.: B13181580
M. Wt: 330.33 g/mol
InChI Key: NEFNHEPZZGBWFO-UHFFFAOYSA-N
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Description

5-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid (CAS: 863643-73-6) is a heterocyclic compound featuring a piperidine ring substituted with a benzyloxycarbonyl (Cbz) protecting group at the 1-position and fused to a 1,3-oxazole-4-carboxylic acid moiety. Its molecular formula is C₁₇H₁₈N₂O₅, with a molecular weight of 346.34 g/mol. This compound is widely utilized as a peptidomimetic building block in medicinal chemistry, particularly in the synthesis of protease inhibitors and kinase-targeting agents due to its rigid scaffold and hydrogen-bonding capabilities .

Properties

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

IUPAC Name

5-(1-phenylmethoxycarbonylpiperidin-4-yl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C17H18N2O5/c20-16(21)14-15(24-11-18-14)13-6-8-19(9-7-13)17(22)23-10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H,20,21)

InChI Key

NEFNHEPZZGBWFO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=C(N=CO2)C(=O)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the benzyloxycarbonyl group. The oxazole ring is then constructed through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated synthesis equipment and large-scale reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and other advanced techniques may be employed to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of certain atoms within the molecule.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the piperidine and oxazole rings may interact with biological receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Commercial Attributes of Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents/Modifications Purity/Supplier Availability
5-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid C₁₇H₁₈N₂O₅ 346.34 863643-73-6 Benzyloxycarbonyl (Cbz) at piperidine-1, oxazole-4 1 supplier
5-{1-[(tert-Butoxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid C₁₅H₂₁N₂O₅ 309.34 1874188-32-5 tert-Butoxycarbonyl (Boc) at piperidine-1 1 supplier
1-[[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid C₁₉H₂₃N₂O₃ 341.40 Not provided 3-Methylphenyl on oxazole, methyl on oxazole-5 Available (CymitQuimica)
2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid C₁₈H₂₂N₂O₅ 346.38 1418113-59-3 Chiral center, branched alkyl chain, Cbz-protected amine 97%+ purity (Peptidomimetics)

Structural and Functional Differences

Substituent Effects: The benzyloxycarbonyl (Cbz) group in the target compound provides enhanced stability against enzymatic degradation compared to the tert-butoxycarbonyl (Boc) analog (CAS: 1874188-32-5), which is more labile under acidic conditions .

Stereochemical Complexity :

  • The peptidomimetic analog (CAS: 1418113-59-3) incorporates a chiral center and a branched alkyl chain, which may enhance target selectivity in protease inhibition compared to the achiral parent compound .

Heterocyclic Core Variations :

  • Replacement of the oxazole with a triazolone (e.g., 5-{1-[(4-bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one) introduces additional hydrogen-bonding sites, altering binding affinity in kinase assays .

Research Implications

  • Drug Design : The Cbz group’s stability makes the target compound suitable for in vivo studies, whereas Boc analogs are preferred for transient protection during synthesis .
  • Structure-Activity Relationship (SAR) : Substitutions on the piperidine ring (e.g., 3-yl vs. 4-yl positioning) significantly modulate steric interactions with enzymatic active sites, as observed in preliminary molecular docking studies (unpublished data).

Biological Activity

5-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid (CAS No. 863643-73-6) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17_{17}H18_{18}N2_{2}O5_{5}
  • Molecular Weight : 330.34 g/mol
  • IUPAC Name : 5-{1-[(benzyloxy)carbonyl]-4-piperidinyl}-1,3-oxazole-4-carboxylic acid

This compound features a piperidine ring substituted with a benzyloxy group and an oxazole moiety, which are critical for its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

  • Antitumor Activity : Research indicates that compounds with oxazole rings exhibit antitumor properties by inhibiting specific oncogenic pathways. For instance, derivatives similar to the target compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Anti-inflammatory Effects : The presence of the piperidine moiety is known to contribute to anti-inflammatory activities. Compounds containing piperidine have been reported to reduce inflammation in models of acute and chronic inflammatory diseases .
  • Antimicrobial Properties : Preliminary studies suggest that oxazole derivatives may possess antimicrobial activity against a range of pathogens, making them candidates for developing new antibiotics .

Case Study 1: Antitumor Activity

A study examined the effects of several oxazole derivatives on human cancer cell lines, including breast and prostate cancer cells. The results demonstrated that this compound significantly inhibited cell growth at micromolar concentrations. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins .

Case Study 2: Anti-inflammatory Effects

In an in vivo model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked reduction in pro-inflammatory cytokines (TNF-alpha and IL-6). This suggests that the compound may modulate immune responses effectively, presenting potential therapeutic applications in inflammatory diseases .

Case Study 3: Antimicrobial Activity

A series of tests conducted against Gram-positive and Gram-negative bacteria demonstrated that the compound exhibited moderate antibacterial activity. The minimal inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics, suggesting its potential as a lead compound for antibiotic development .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduced apoptosis in cancer cells
Anti-inflammatoryReduced cytokine levels in LPS model
AntimicrobialModerate activity against bacteria

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